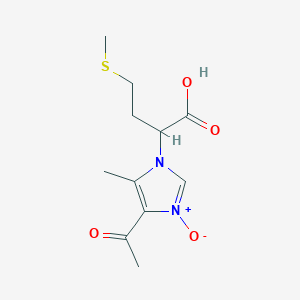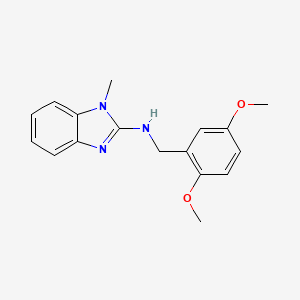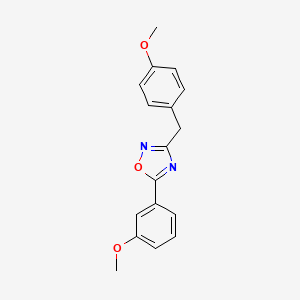![molecular formula C14H20N6O2 B14942002 Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate](/img/structure/B14942002.png)
Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and a piperidine moiety, making it a unique and interesting molecule for scientific research.
準備方法
The synthesis of ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where the triazolopyridazine core is reacted with piperidine derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the triazolopyridazine core, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, various solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol: This compound shares the triazolopyridazine core but lacks the piperidine moiety and the ethyl ester group.
Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate: This compound has a similar ester group but a different core structure.
6,8-Disubstituted triazolo[4,3-b]pyridazines: These compounds have various substituents on the triazolopyridazine core, leading to different biological activities and properties.
The uniqueness of ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE lies in its specific combination of the triazolopyridazine core, piperidine moiety, and ethyl ester group, which confer distinct chemical and biological properties.
特性
分子式 |
C14H20N6O2 |
|---|---|
分子量 |
304.35 g/mol |
IUPAC名 |
ethyl 4-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N6O2/c1-3-22-14(21)19-6-4-11(5-7-19)16-12-8-10(2)18-20-9-15-17-13(12)20/h8-9,11,16H,3-7H2,1-2H3 |
InChIキー |
DBZPRDAUIIVOBM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC(=NN3C2=NN=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-[7-(1-hydroxy-2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B14941919.png)
![5-Methyl-3-[3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B14941923.png)
![N'-[(E)-(4,7-dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14941936.png)

![methyl 3-(3,4-dichlorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B14941953.png)
![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14941957.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14941963.png)



![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14941984.png)
![2-[6-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B14941990.png)
![3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B14941998.png)
